molecular formula C12H9BrO2 B1307683 Methyl 5-bromo-1-naphthoate CAS No. 59866-97-6

Methyl 5-bromo-1-naphthoate

Cat. No. B1307683
CAS RN: 59866-97-6
M. Wt: 265.1 g/mol
InChI Key: MGAHYBCONLQGDK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-naphthoate is a chemical compound that is part of the naphthalene family, which is known for its two fused benzene rings. The compound is characterized by a bromine atom and a methyl ester group attached to the naphthalene core. It is not directly mentioned in the provided papers, but its structure can be inferred to be related to the naphthalene derivatives discussed in the research.

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest due to their applications in various fields. For instance, the Cu(I)-catalyzed 6-endo-dig cyclization method described in paper provides a general and step-economic synthesis of functionalized 1-naphthylamines, which are structurally related to methyl 5-bromo-1-naphthoate. This method is efficient and convenient, using readily available terminal alkynes, 2-bromoaryl ketones, and amides, and operates under mild conditions without the need for Pd or ligands.

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are often complex and exhibit interesting properties. For example, the homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone discussed in paper show intramolecular hydrogen bonding and π-π stacking interactions, which could be relevant when considering the structural analysis of methyl 5-bromo-1-naphthoate.

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. The photoenolization of 5-methyl-1,4-naphthoquinone, as studied in paper , is an example of a reaction that involves a naphthalene derivative undergoing transformation upon irradiation. This kind of reaction could potentially be applicable to methyl 5-bromo-1-naphthoate if it shares similar photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be quite diverse. For instance, the synthesis of 2-methoxy-1-naphthyl sulfoxides reported in paper highlights the high enantiomeric purity that can be achieved in these compounds. The photophysical properties of 1-naphthylamines synthesized via the method described in paper also demonstrate tunable and polarity-sensitive fluorescence emission, which could be indicative of the properties that methyl 5-bromo-1-naphthoate might exhibit.

Scientific Research Applications

Photochromic Naphthopyrans Synthesis

Methyl 5-bromo-1-naphthoate is closely related to the study of naphthol derivatives in the synthesis of photochromic naphthopyrans and merocyanine dyes. For example, 1-naphthol reacts with specific compounds under alumina catalysis to give photochromic naphthopyrans, along with new classes of merocyanine dyes. This research highlights the compound's role in developing photoresponsive materials Gabbutt et al., 2003.

Synthesis of Perfluoroalkyl Naphthoates

Another application is in the synthesis of methyl 1-alkoxy-3-perfluoroalkyl-2-naphthoates, showcasing the compound's utility in creating materials with potential applications in surface treatments and coatings. The synthesis involves heating appropriately substituted 2-triphenylphosphoranylidene-2-butenoater in xylenes, demonstrating the compound's versatility in organic synthesis Ding et al., 1992.

Intermediate in Anti-inflammatory Agents

The compound is also an important intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its significance in pharmaceutical chemistry. The synthesis pathways for related naphthalene derivatives involve environmentally friendlier methods and reagents, emphasizing the importance of sustainable practices in chemical synthesis Xu & He, 2010.

Cross-Coupling Reactions

Research on 5-bromo-1,3-dimethyluracil's photoinduced cross-coupling reactions with methyl- and methoxynaphthalenes to form 5-naphthyl-1,3-dimethyluracils indicates potential applications in synthesizing complex organic molecules, showcasing the role of brominated naphthalene derivatives in photochemical synthesis Ito et al., 1981.

Safety And Hazards

The safety information for “Methyl 5-bromo-1-naphthoate” indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHYBCONLQGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404236
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-naphthoate

CAS RN

59866-97-6
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-1-naphthylcarboxylic acid (5 g, 20 mmol) in 200 mL anhydrous MeOH was added 5 mL concentrated H2SO4 and refluxed overnight. The reaction was cooled to room temperature and concentrated to one-third the volume. The residue was diluted with water and extracted with diethyl ether. The organic layer was separated and washed with water (2×), dried over MgSO4, and concentrated. Silica gel column chromatography using hexane/ethyl acetate (2/11) gave 4.91 g (92%) of the product.
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5 g
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Yield
92%

Synthesis routes and methods III

Procedure details

5-Bromonapthoic acid (J Chem. Soc., 1950, 991) (5.13 g, 20 mmol) was added to a solution of thionyl chloride (10 ml) in methanol (200 ml). The mixture was stirred at reflux for 4 h, yielding a dark brown solution. On cooling, the title compound precipitated as a light brown solid, which was filtered off and dried, yielding 5.34 g material (98%).
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5.13 g
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10 mL
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200 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Li, Q Yang, X Qian - Tetrahedron, 2005 - Elsevier
… It was transformed to methyl-5-bromo-1-naphthoate 17, which was then condensed with 2-… The crude methyl-5-bromo-1-naphthoate was obtained after removal of the excess methanol…
Number of citations: 32 www.sciencedirect.com
K Yoshihara, M Yamanaka, S Kanno… - New Journal of …, 2019 - pubs.rsc.org
… Methyl 5-bromo-1-naphthoate (3). To a suspension of 5-bromo-1-… 7.07 g (73%) of methyl 5-bromo-1-naphthoate. H-NMR (CDCl 3 ): … Methyl 5-bromo-1-naphthoate (1.00 g, 3.81 mmol), 1-…
Number of citations: 18 pubs.rsc.org
Y Tsuno, M Sawada, T Fujii, Y Tairaka… - Bulletin of the Chemical …, 1975 - journal.csj.jp
Fourteen 5-, 6-, and 7-substituted 1-(1-naphthylethyl) chlorides were prepared and the solvolysis rates were determined in 80% (v/v) aqueous acetone at 45 C. The effects of −R …
Number of citations: 1 www.journal.csj.jp
A Fischer, WJ Mitchell, J Packer, RD Topsom… - Journal of the …, 1963 - pubs.rsc.org
… Dewar and Grisdale have recently obtained this acid by a four-stage preparation from methyl 5-bromo-1-naphthoate. Unaware of this work, we chose a two-step route from commercial 1,…
Number of citations: 7 pubs.rsc.org
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com
M Lukeman, D Veale, P Wan… - Canadian journal of …, 2004 - cdnsciencepub.com
… The residue was crystallized from methanol to give methyl 5-bromo-1-naphthoate 12. Yield: 3.5 g (74%); mp 66 to 67 C (lit. (12) mp 66 to 67 C). …
Number of citations: 80 cdnsciencepub.com

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